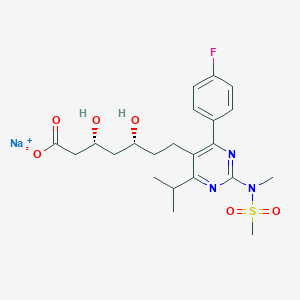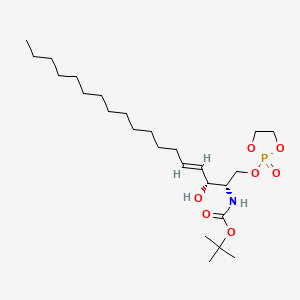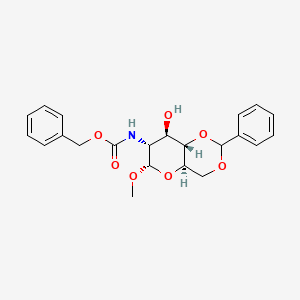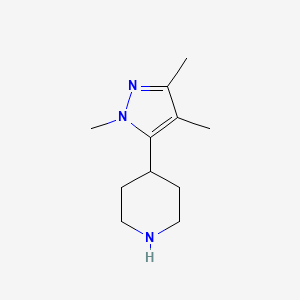
4-(2,4,5-Trimethylpyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5-Trimethylpyrazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a trimethylpyrazole group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, like other piperidine derivatives, is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethylpyrazol-3-yl)piperidine typically involves the reaction of 2,4,5-trimethylpyrazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trimethylpyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce any carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and halogenated piperidine compounds .
Scientific Research Applications
4-(2,4,5-Trimethylpyrazol-3-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trimethylpyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to their effects as antipsychotic or analgesic agents . The compound may also inhibit certain enzymes or proteins involved in disease pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with anti-inflammatory and anticancer activities.
Uniqueness
4-(2,4,5-Trimethylpyrazol-3-yl)piperidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the trimethylpyrazole group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-(2,4,5-trimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-8-9(2)13-14(3)11(8)10-4-6-12-7-5-10/h10,12H,4-7H2,1-3H3 |
InChI Key |
PTXJSRZKZYPHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
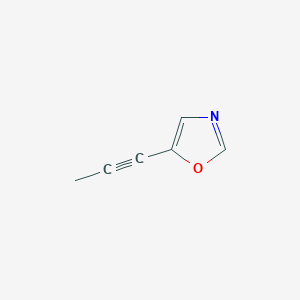
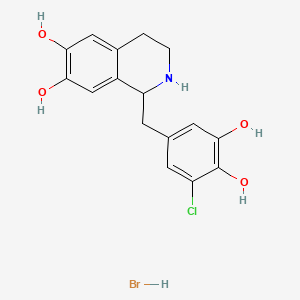
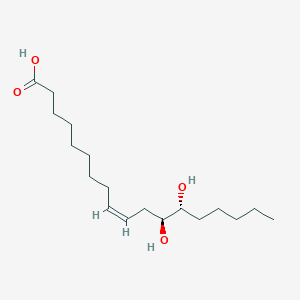
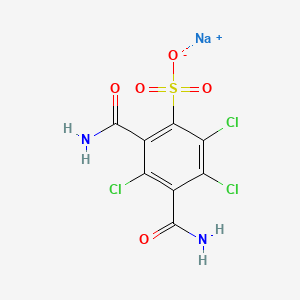
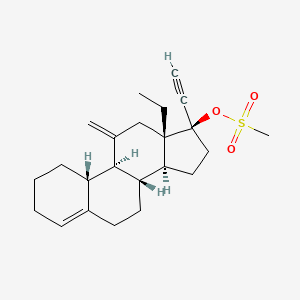
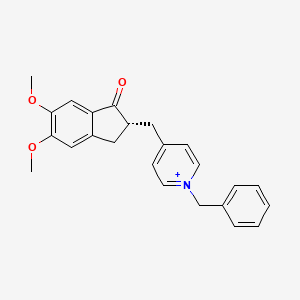
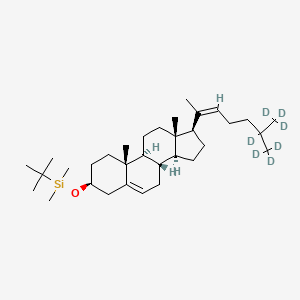
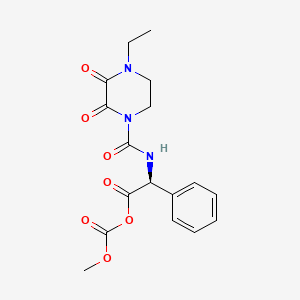
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
